molecular formula C9H19NO2 B2619144 (3S)-3-((Tetrahydro-2H-pyran-2-yl)oxy)butan-1-amine CAS No. 1807940-19-7

(3S)-3-((Tetrahydro-2H-pyran-2-yl)oxy)butan-1-amine

Cat. No. B2619144
CAS RN: 1807940-19-7
M. Wt: 173.256
InChI Key: OUADMFJDYBGBDY-IENPIDJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound is an O-substituted hydroxylamine . It has been reported that the coupling of this compound with alkaline gel electrophoresis can improve the process of detecting single strand breaks (SSBs) in DNA .

Safety and Hazards

The safety data sheet for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The signal word for this compound is “Warning” and it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

(3S)-3-(oxan-2-yloxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUADMFJDYBGBDY-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCN)OC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-((Tetrahydro-2H-pyran-2-yl)oxy)butan-1-amine

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